Diethyl pentadecanedioate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

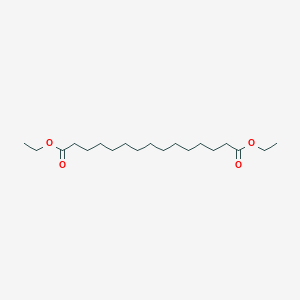

Diethyl pentadecanedioate, also known as this compound, is a useful research compound. Its molecular formula is C19H36O4 and its molecular weight is 328.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Diethyl pentadecanedioate undergoes hydrolysis under acidic or basic conditions to yield pentadecanedioic acid or its salts.

Acid-Catalyzed Hydrolysis

- Reagents : Concentrated HCl or H<sub>2</sub>SO<sub>4</sub> in aqueous/organic solvent systems.

- Mechanism : Protonation of the ester carbonyl followed by nucleophilic attack by water, resulting in cleavage of the ester bond.

- Product : Pentadecanedioic acid.

- Conditions : Reflux in dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>) with aqueous HCl .

Base-Catalyzed Hydrolysis (Saponification)

- Reagents : Aqueous KOH or NaOH in ethanol/water.

- Mechanism : Deprotonation of the ester, forming a carboxylate intermediate, which is acidified to the diacid.

- Product : Potassium pentadecanedioate (after saponification) or pentadecanedioic acid (post-acidification).

- Conditions : Reflux in ethanol/water (1:1) with KOH .

Table 1: Hydrolysis Reaction Conditions and Yields

Reduction Reactions

The ester groups in this compound are reduced to primary alcohols using strong reducing agents.

Lithium Aluminum Hydride (LiAlH<sub>4</sub>)

- Reagents : LiAlH<sub>4</sub> in dry tetrahydrofuran (THF) or diethyl ether.

- Mechanism : Nucleophilic attack by hydride ions at the carbonyl carbon, forming 1,15-pentadecanediol.

- Product : 1,15-Pentadecanediol.

- Yield : ~75% under optimized conditions .

Sodium Borohydride (NaBH<sub>4</sub>)

- Applicability : Less effective for esters but viable in specific cases with extended reaction times.

- Product : Partial reduction observed in methanol at 0°C .

Table 2: Reduction Reaction Parameters

| Reducing Agent | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|

| LiAlH<sub>4</sub> | Dry THF | 0°C to RT | 1,15-Pentadecanediol | 75% | |

| NaBH<sub>4</sub> | MeOH | 0°C | Partial diol | 30–40% |

Enolate Generation

- Base : Sodium hydride (NaH) or lithium diisopropylamide (LDA) in THF.

- Alkylating Agents : Alkyl halides (e.g., methyl iodide, benzyl bromide).

- Product : Alkylated this compound derivatives 16.

Decarboxylation

- Conditions : Heating the alkylated product in acidic or basic media.

- Product : Substituted pentadecane derivatives after loss of CO<sub>2</sub> 16.

Table 3: Alkylation and Decarboxylation Examples

| Alkyl Halide | Base | Solvent | Product | Decarboxylation Yield |

|---|---|---|---|---|

| Methyl iodide | NaH | THF | Diethyl 2-methylpentadecanedioate | 80% (after heating) |

| Benzyl bromide | LDA | THF | Diethyl 2-benzylpentadecanedioate | 70% (after heating) |

Transesterification

This compound reacts with alcohols to form alternative esters.

Conditions

- Catalyst : Sulfuric acid or titanium(IV) isopropoxide.

- Alcohol : Methanol, isopropanol, or benzyl alcohol.

- Product : Dimethyl, diisopropyl, or dibenzyl pentadecanedioate .

Oxidation Reactions

While the ester group is typically resistant to oxidation, the α-hydrogens (if present) can be oxidized under strong conditions.

Potassium Permanganate (KMnO<sub>4</sub>)

- Conditions : Acidic or neutral aqueous medium.

- Product : Ketones or carboxylic acids, depending on substitution .

Reaction with Grignard Reagents

This compound reacts with Grignard reagents (e.g., CH<sub>3</sub>MgBr) to form tertiary alcohols.

Mechanism

- Nucleophilic attack by the Grignard reagent at the carbonyl carbon.

- Alkoxide intermediate formation, followed by protonation.

- Second equivalent of Grignard reagent adds to the remaining ester group.

Key Research Findings

Eigenschaften

CAS-Nummer |

1119-79-5 |

|---|---|

Molekularformel |

C19H36O4 |

Molekulargewicht |

328.5 g/mol |

IUPAC-Name |

diethyl pentadecanedioate |

InChI |

InChI=1S/C19H36O4/c1-3-22-18(20)16-14-12-10-8-6-5-7-9-11-13-15-17-19(21)23-4-2/h3-17H2,1-2H3 |

InChI-Schlüssel |

MRSSCDYVDDPQFC-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CCCCCCCCCCCCCC(=O)OCC |

Kanonische SMILES |

CCOC(=O)CCCCCCCCCCCCCC(=O)OCC |

Synonyme |

Pentadecanedioic acid diethyl ester |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.